3,4-Difluoro-4'-thiomorpholinomethyl benzophenone
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Description
“3,4-Difluoro-4’-thiomorpholinomethyl benzophenone” is a chemical compound with the CAS Number: 898783-22-7 . It has a molecular weight of 333.4 . The IUPAC name for this compound is (3,4-difluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for “3,4-Difluoro-4’-thiomorpholinomethyl benzophenone” is 1S/C18H17F2NOS/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-Difluoro-4’-thiomorpholinomethyl benzophenone” include a molecular weight of 333.4 . The compound’s IUPAC name is (3,4-difluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]methanone .Scientific Research Applications
Photochemistry in Biological and Material Sciences
Benzophenone derivatives, including 3,4-Difluoro-4'-thiomorpholinomethyl benzophenone, have seen extensive application in photochemistry, particularly within biological chemistry, bioorganic chemistry, and material science. Their unique photochemical properties, such as the formation of a biradicaloid triplet state upon excitation, enable a range of applications. These include binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. These photochemical characteristics offer advantages like low reactivity towards water and stability in ambient light, making them valuable in various scientific applications (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Antitumor Activity
Certain benzophenone derivatives, particularly those involving morpholino and thiomorpholino groups, have demonstrated potent cytotoxic and antitumor activities. These compounds were found effective against specific cancer cell lines in vitro, such as murine leukemia and human lung carcinoma cells. Some of these compounds also showed significant antitumor activity in vivo, highlighting their potential in developing new anticancer therapies (Kumazawa, Hirotani, Burford, Kawagoe, Miwa, Mitsui, & Ejima, 1997).
Application in Polyimide Synthesis
Benzophenone derivatives have also been utilized in the synthesis of polyimides. These aromatic compounds, when combined with other chemical entities, can form polyimides with remarkable properties such as high thermal stability, excellent mechanical strength, and good solubility. This makes them suitable for advanced applications in various fields, including electronics and material science (Yang, Li, Ma, Bu, Zhang, 2010).
Water Treatment and Environmental Applications
In environmental science, benzophenone derivatives have been studied for their interaction with various water treatment processes. Research has focused on understanding how they degrade under different conditions, such as in the presence of potassium permanganate or ferrate(VI). This research is crucial for assessing the environmental impact of benzophenone derivatives and developing effective methods for their removal from water sources (Cao, Wu, Qu, Sun, Huo, Ajarem, Allam, Wang, & Zhu, 2021).
properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NOS/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTGFWVXINCTJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642941 |
Source
|
Record name | (3,4-Difluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-4'-thiomorpholinomethyl benzophenone | |
CAS RN |
898783-22-7 |
Source
|
Record name | (3,4-Difluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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